

Spectroscopic Profile of 4-chloro-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-1-butyne

Cat. No.: B1585787

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-chloro-1-butyne** (C₄H₅Cl). Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from validated computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines standardized experimental protocols for acquiring such spectra, offering a foundational resource for researchers working with this and similar chemical entities.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4-chloro-1-butyne**. These values are intended to serve as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.15	t	1H	H-1 (\equiv C-H)
2.85	dt	2H	H-3 (-CH ₂ -C \equiv)
3.65	t	2H	H-4 (Cl-CH ₂ -)

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Assignment
25.0	C-3
45.0	C-4
71.0	C-1
80.0	C-2

Predicted using NMRDB.org

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300	Strong, Sharp	\equiv C-H Stretch
2950	Medium	C-H Stretch (sp ³)
2120	Medium, Sharp	C \equiv C Stretch
1430	Medium	-CH ₂ - Bend
750	Strong	C-Cl Stretch

Predicted using online spectral databases and typical functional group frequencies.

Table 4: Mass Spectrometry Data

m/z	Adduct	Source
88.0074	[M] ⁺	Predicted (PubChem)
89.0153	[M+H] ⁺	Predicted (PubChem)
111.0000	[M+Na] ⁺	Predicted (PubChem)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized for small organic molecules like **4-chloro-1-butyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **4-chloro-1-butyne** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (¹H NMR):
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Set the spectral width to approximately 12 ppm.

- Use a standard 30° or 45° pulse angle.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Employ a relaxation delay of 1-2 seconds.
- Instrument Setup (^{13}C NMR):
 - Use a standard proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - The number of scans will need to be significantly higher than for ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the TMS signal.
 - Perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-chloro-1-butyne**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

- Acquire a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
 - Place a small drop of neat liquid **4-chloro-1-butyne** directly onto the center of the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
 - The spectral range should be from 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-chloro-1-butyne**.

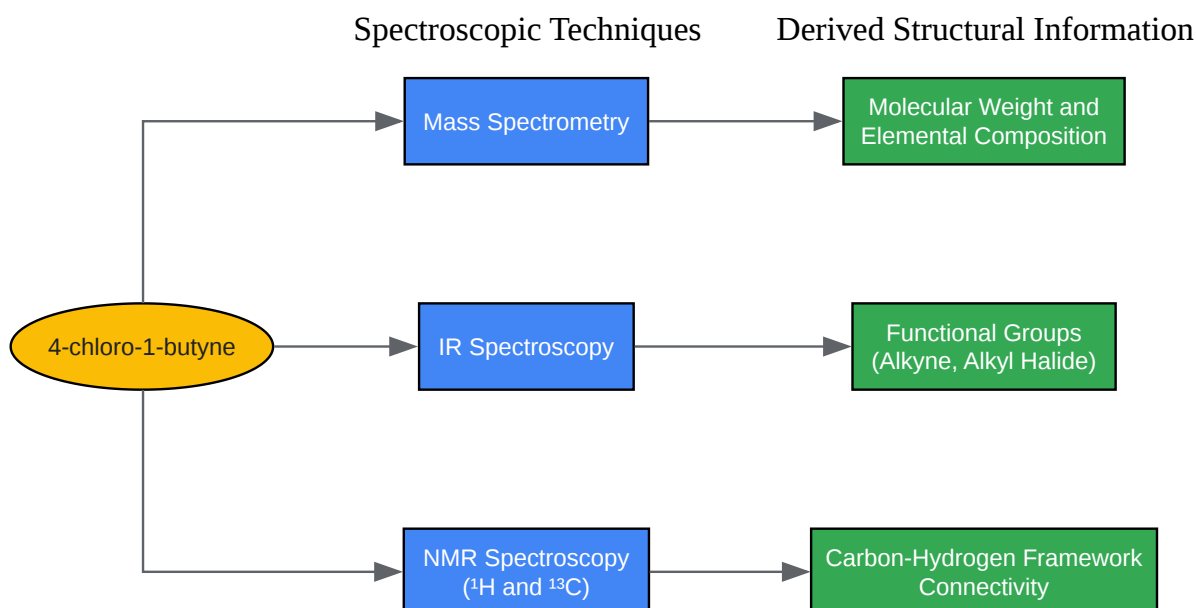
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - For a volatile liquid like **4-chloro-1-butyne**, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer can be used.
 - If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion.
- Data Processing:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak ($[M]^+$) and any characteristic fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

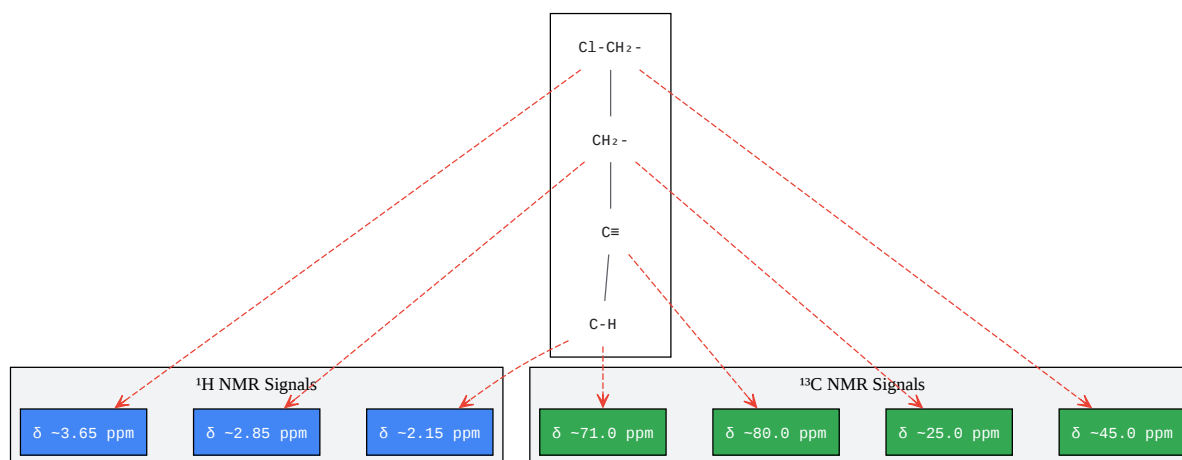
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **4-chloro-1-butyne**.



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Caption: Workflow of Spectroscopic Analysis for **4-chloro-1-butyne**.



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Caption: Correlation of Atoms in **4-chloro-1-butyne** to Predicted NMR Signals.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com